![molecular formula C21H23N3O3 B281965 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281965.png)
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The exact mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, MPAA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and ultimately cell death, which may explain the anticancer activity of MPAA. MPAA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular signaling pathways. Inhibition of this protein may contribute to the anti-inflammatory and analgesic properties of MPAA.
Biochemical and Physiological Effects:
MPAA has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPAA has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. In addition, MPAA has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. These effects may contribute to the potential therapeutic applications of MPAA in cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MPAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. MPAA has also been found to exhibit significant pharmacological properties, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of MPAA in lab experiments. For example, the exact mechanism of action of MPAA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, MPAA has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPAA. One area of interest is the development of more potent and selective derivatives of MPAA. These derivatives may exhibit improved pharmacological properties and may be more effective in treating certain diseases. Another area of interest is the study of the mechanism of action of MPAA. A better understanding of the molecular targets of MPAA may lead to the development of more targeted therapies. Finally, the potential use of MPAA in combination with other drugs or therapies is an area of interest for future research. Combination therapies may lead to improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of MPAA involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using palladium on carbon and hydrogen gas, which leads to the formation of MPAA. The synthesis of MPAA has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Wissenschaftliche Forschungsanwendungen
MPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity and has been shown to inhibit the growth of various cancer cell lines. MPAA has also been found to exhibit antiviral activity against the hepatitis C virus and has been shown to inhibit the replication of the virus. In addition, MPAA has been found to exhibit anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C21H23N3O3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(Z)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-16-3-2-4-19(15-16)24-13-11-23(12-14-24)18-7-5-17(6-8-18)22-20(25)9-10-21(26)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,26,27)/b10-9- |
InChI-Schlüssel |
NZZJNGKYFGFRMH-KTKRTIGZSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



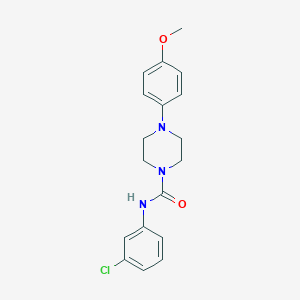
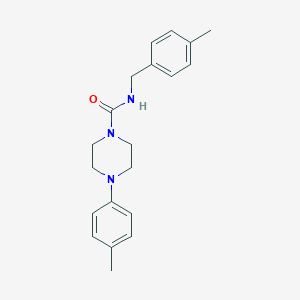

![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
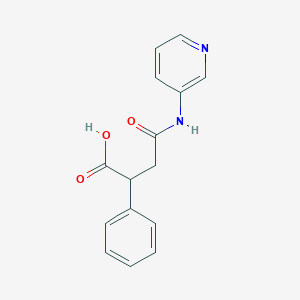
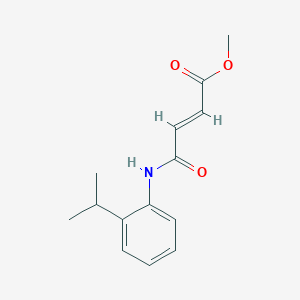


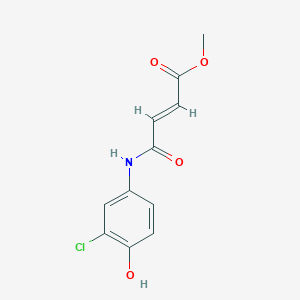
![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)
